4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the benzo[f][1,4]oxazepine family This compound is characterized by its unique tricyclic structure, which includes an oxazepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and increases yield .
Another synthetic route involves the copper-catalyzed C-N and C-O coupling reactions of 2-halophenols with 2-(2-halophenyl)-1H-indoles. This method is notable for its efficiency and the use of readily available aryl chlorides .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance scalability and reproducibility. The use of automated reactors and precise control over reaction parameters ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted benzo[f][1,4]oxazepines, hydroxyl derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its anticancer properties, particularly in breast cancer cell lines .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its versatility makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its antidepressant and analgesic properties.
Benzo[b][1,4]oxazepine: Used in the synthesis of various bioactive molecules.
2,3-Dihydro-1,5-benzoxazepine: Investigated for its anticancer and antiviral activities.
Uniqueness
4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-24-14-9-7-13(8-10-14)16(21)11-20-18(22)12-25-17-6-4-3-5-15(17)19(20)23/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQQTYCCZFQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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